Clinoposaponin VI
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCPOQVJMHDAOS-ZWOXGIEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934403 | |
| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152020-03-6 | |
| Record name | Clinoposaponin VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Purification Methodologies for Clinoposaponin Vi
Extraction Techniques from Plant Materials
The initial and crucial step in isolating Clinoposaponin VI is the extraction from its natural plant source. The aerial parts of the plant are typically used for this purpose. vulcanchem.com The selection of an appropriate solvent system and extraction method is paramount to maximize the yield and purity of the crude extract.
Solvent-based extraction is a common method, with aqueous solutions of methanol (B129727) or ethanol (B145695) (typically 70-80%) being the preferred solvents. These polar solvents are effective in solubilizing the glycosidic structure of this compound. To enhance the efficiency of extraction, advanced methods like accelerated solvent extraction (ASE) can be employed, which utilizes elevated temperatures and pressures to improve solvent penetration into the plant matrix.
Pre-treatment of the plant material, such as lyophilization (freeze-drying), can be beneficial in preventing the enzymatic degradation of the saponin (B1150181). Following extraction, the crude extract is often concentrated using techniques like rotary evaporation under reduced pressure. To further remove impurities such as chlorophyll (B73375) and tannins, liquid-liquid partitioning with a solvent like ethyl acetate (B1210297) is often performed.
Table 1: Comparison of Extraction Solvent Systems for this compound
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
| 70% Ethanol | 100 | 1.75 | 62 |
| 80% Methanol | 80 | 1.52 | 58 |
This table showcases the efficiency of different solvent systems in the extraction of this compound, highlighting the impact of solvent choice and temperature on yield and purity.
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract, which contains a mixture of various compounds, undergoes a series of chromatographic separations to isolate and purify this compound. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bhu.ac.inneu.edu.tr
A common initial step is column chromatography using silica (B1680970) gel as the stationary phase. vulcanchem.com This allows for a preliminary fractionation of the extract, separating the saponin-rich fractions from other less polar compounds.
For higher resolution and purity, advanced liquid chromatography techniques are employed. High-performance liquid chromatography (HPLC) is a cornerstone in the purification of natural products like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. By using a gradient elution, where the composition of the mobile phase is changed over time, a high degree of separation can be achieved, leading to purities of ≥95%.
Ultra-high-performance liquid chromatography (UHPLC) offers even greater resolution and speed compared to conventional HPLC, making it suitable for complex mixtures of saponins (B1172615). vulcanchem.com Another advanced technique is countercurrent chromatography (CCC), a form of liquid-liquid chromatography that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample and offering high recovery rates.
Table 2: Typical HPLC Conditions for this compound Purification
| Parameter | Specification |
| Column | Reversed-phase C18 (5 µm, 20 x 250 mm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Gradient | 20% → 60% Acetonitrile over 30 min |
| Detection | UV at 210 nm |
This table outlines a typical set of parameters for the purification of this compound using High-Performance Liquid Chromatography.
Solid-phase extraction (SPE) is a sample preparation technique that can be used for the cleanup and concentration of the analyte before further chromatographic steps. chromatographyonline.com It involves passing the sample through a cartridge containing a solid adsorbent, which selectively retains the target compound. chromatographyonline.com
Vacuum liquid chromatography (VLC) is a variation of column chromatography that uses a vacuum to pull the solvent through the stationary phase. This technique can be useful for the rapid, large-scale fractionation of crude extracts.
Advanced Structural Elucidation of Clinoposaponin Vi
Spectroscopic Techniques for Molecular Characterization
Spectroscopy is a cornerstone in the structural elucidation of natural products like Clinoposaponin VI. Various spectroscopic methods are employed to piece together the molecular puzzle, from identifying the basic carbon-hydrogen framework to determining the absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon and proton environments within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of this compound. vulcanchem.comanu.edu.au
1D NMR, including ¹H-NMR and ¹³C-NMR, offers initial insights into the types and numbers of protons and carbons present. For instance, ¹H-NMR spectra can reveal the chemical shifts and coupling constants of protons, which helps in identifying the sugar moieties and the aglycone part of the saponin (B1150181). In the case of this compound, specific signals in the ¹H-NMR spectrum, such as a doublet at δ 5.32 (J = 7.8 Hz), are characteristic of the anomeric proton of a β-D-fucopyranosyl residue at the C-3 position. Another doublet at δ 4.98 (d, J = 7.2 Hz) is assigned to the anomeric proton of a β-D-glucopyranosyl unit at the C-28 position.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between atoms. vulcanchem.com
COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the sugar rings and the triterpene skeleton.
HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting the individual sugar units to each other and to the aglycone backbone.
The following table summarizes key NMR assignments for the sugar moieties of this compound, as determined in a CD₃OD solvent.
| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity | Correlation |
| C-3 | 5.32 | 89.7 | d | Fuc C-1 |
| C-28 | 4.98 | 95.1 | d | Glu C-1 |
| Fuc C-1 | 4.85 | 105.3 | d | - |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. vulcanchem.comanu.edu.au For a complex molecule like this compound, high-resolution mass spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for saponins (B1172615), as it minimizes fragmentation and allows for the observation of the intact molecule, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. vulcanchem.comuni-bielefeld.de In the case of this compound, analysis in negative ion mode shows a [M-H]⁻ ion at an m/z of 927.4873, which corresponds to the molecular formula C₄₂H₆₈O₁₃.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected ion. The resulting fragment ions offer clues about the sequence and nature of the sugar units and the structure of the aglycone. vulcanchem.comnih.gov For this compound, characteristic fragment ions are observed at m/z 765.4, corresponding to the loss of a hexose (B10828440) unit, and at m/z 603.3, which represents the aglycone plus a water molecule. This fragmentation pattern helps to confirm the presence and connectivity of the sugar moieties.
While NMR and MS can define the connectivity of a molecule, they often cannot determine the absolute configuration of its chiral centers. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is a powerful tool for this purpose. nih.govtaylorfrancis.comnsf.gov Techniques like Electronic Circular Dichroism (ECD) are particularly useful. nih.govtaylorfrancis.com
For complex molecules like this compound, the experimental ECD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers. nih.gov This comparison allows for the assignment of the absolute configuration of the aglycone and the sugar residues. nih.govwiley.com The application of chiroptical probes, which are achiral chromophoric moieties that can be attached to the molecule of interest, can also be used to induce a strong ECD signal, facilitating the determination of the absolute configuration. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry
Chemical Derivatization for Structural Confirmation
Chemical derivatization involves modifying the structure of a compound through chemical reactions to facilitate its analysis. This can be particularly useful in confirming structural features that are ambiguous from spectroscopic data alone. nih.gov
One common derivatization technique is hydrolysis, which can be carried out under acidic or enzymatic conditions. Acid hydrolysis of this compound would cleave the glycosidic bonds, releasing the individual sugar units and the aglycone. These components can then be identified separately using chromatographic and spectroscopic methods, confirming the nature of the constituent monosaccharides and the aglycone.
Another derivatization strategy involves converting functional groups, such as hydroxyl groups, into other moieties. For example, methylation or acetylation can help in determining the position of glycosidic linkages. In the context of mass spectrometry, derivatization can be used to introduce a charged group or to alter fragmentation patterns in a predictable way, aiding in structural elucidation. mdpi.com
Biosynthetic Pathways and Genetic Aspects of Clinoposaponin Vi
Precursor Metabolism: Isopentenyl Pyrophosphate and Dimethylallyl Diphosphate Synthesis
The journey to synthesizing clinoposaponin VI begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, two distinct pathways are responsible for producing these essential precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.combiorxiv.org
The MVA pathway starts with the condensation of three acetyl-CoA molecules, eventually forming mevalonic acid, which is then converted to IPP. mdpi.comwikipedia.org The MEP pathway, on the other hand, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate IPP and DMAPP. biorxiv.orgwikipedia.org While both pathways produce IPP and DMAPP, there can be crossover and exchange of intermediates between the cytosol and plastids. oup.comwikipedia.org The enzyme isopentenyl pyrophosphate isomerase (IDI) plays a key role by catalyzing the interconversion of IPP and DMAPP, ensuring the appropriate ratio of these precursors for subsequent reactions. wikipedia.orgtandfonline.com
Triterpenoid (B12794562) Backbone Biosynthesis
The synthesis of the characteristic triterpenoid backbone of this compound proceeds from the foundational C5 units of IPP and DMAPP. Through a series of condensation reactions, these precursors are assembled into larger molecules. Two molecules of IPP and one molecule of DMAPP combine to form the 15-carbon farnesyl pyrophosphate (FPP). mdpi.comnih.gov
Squalene (B77637) Synthase and Cyclase Enzyme Functionality
A critical step in the pathway is the head-to-head condensation of two FPP molecules, a reaction catalyzed by the enzyme squalene synthase (SS), to form the linear 30-carbon compound, squalene. nih.govnih.gov Squalene then undergoes epoxidation by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256). nih.govresearchgate.net This molecule represents a major branch point in isoprenoid metabolism, leading to the synthesis of sterols or triterpenoids. mdpi.comnih.gov
The cyclization of 2,3-oxidosqualene is a pivotal step that generates the diverse array of triterpenoid skeletons. This reaction is carried out by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgresearchgate.net For the formation of the oleanane-type triterpenoid backbone, which is characteristic of many saponins (B1172615), the enzyme β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. mdpi.compnas.org This cyclization marks the first committed step towards the biosynthesis of a vast number of triterpenoid saponins. biorxiv.org
Glycosylation and Post-Modification Enzymes in Saponin (B1150181) Biosynthesis
Following the formation of the basic triterpenoid skeleton, a series of tailoring reactions, primarily oxidation and glycosylation, occur. These modifications are responsible for the immense structural diversity observed in saponins and are critical for their biological activities. researchgate.net
Role of UDP-Glycosyltransferases
Glycosylation, the attachment of sugar moieties, is a key modification in saponin biosynthesis, significantly impacting their solubility, stability, and bioactivity. frontiersin.org This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to the triterpenoid aglycone. frontiersin.orgmdpi.com UGTs belong to a large and diverse multigene family, and different UGTs exhibit specificity for both the acceptor molecule (the triterpenoid) and the sugar donor. sci-hub.se The sequential action of multiple UGTs can lead to the formation of complex sugar chains attached at various positions on the aglycone. sci-hub.se In the context of this compound, specific UGTs are responsible for attaching the precise sugar residues in the correct linkages to the oleanane (B1240867) backbone.
Cytochrome P450 Monooxygenase Involvement
Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a crucial role in the oxidative modification of the triterpenoid backbone. mdpi.comresearchgate.net These enzymes introduce hydroxyl, carboxyl, or other functional groups at specific positions on the carbon skeleton, leading to a wide array of sapogenins (the non-sugar part of the saponin). oup.comresearchgate.net For instance, CYP716A subfamily enzymes are known to be involved in the oxidation of β-amyrin at the C-28 position to form oleanolic acid, a common sapogenin. biorxiv.orgnih.gov The specific hydroxylation and oxidation patterns conferred by CYP450s are essential for creating the unique aglycone structure of this compound prior to glycosylation.
Transcriptomic and Genomic Approaches to Biosynthesis Gene Identification in Clinopodium Species
Identifying the specific genes that encode the enzymes involved in the biosynthesis of this compound and other triterpenoid saponins in Clinopodium species has been greatly advanced by transcriptomic and genomic analyses. mdpi.comcabidigitallibrary.org By sequencing the complete set of RNA transcripts (transcriptome) from different tissues of Clinopodium chinense and Clinopodium gracile, researchers have been able to identify candidate genes for key enzymes in the pathway. mdpi.comnih.govnih.gov
These studies have successfully identified multiple unigenes (parts of genes) that encode crucial enzymes such as squalene synthase, β-amyrin synthase, CYP450s, and UGTs. nih.govmdpi.comnih.gov By analyzing the differential expression of these genes in various plant tissues (leaves, stems, roots), scientists can infer which genes are most likely involved in saponin biosynthesis. nih.govmdpi.com For example, genes that are highly expressed in tissues with high saponin content are strong candidates for being part of the biosynthetic pathway. nih.gov Furthermore, quantitative real-time PCR (qRT-PCR) has been used to validate the expression levels of these identified genes. mdpi.comcabidigitallibrary.orgnih.gov These genomic and transcriptomic resources provide a valuable foundation for further functional characterization of the enzymes and for the potential metabolic engineering of saponin production in Clinopodium species. mdpi.comcabidigitallibrary.orgnih.gov
Chemical Synthesis and Derivatization Strategies for Clinoposaponin Vi
Total Synthesis Approaches for Complex Saponins (B1172615)
The total synthesis of complex triterpenoid (B12794562) saponins is a significant undertaking in organic chemistry, showcasing the power of modern synthetic methods to construct intricate natural products. beilstein-journals.org These synthetic campaigns must address two primary challenges: the stereocontrolled assembly of the polycyclic aglycone and the strategic attachment of the oligosaccharide chains. researchgate.net
Key strategic considerations in the total synthesis of saponins include:
Convergent vs. Linear Approaches : A convergent strategy, where the aglycone and the oligosaccharide are synthesized separately and then coupled, is often preferred. This approach allows for the development of flexible routes to analogues by combining different aglycones and sugar chains. mdpi.com
Stereocontrol : Establishing the numerous stereocenters of the triterpenoid core requires sophisticated stereoselective reactions.
Oligosaccharide Assembly : The construction of the sugar portion is itself a major challenge, often requiring a multi-step sequence of protection, glycosylation, and deprotection steps. nih.gov The absence of a participating group at the C-2 position of a sugar donor can lead to mixtures of α- and β-anomers, complicating the synthesis. mdpi.com
While a total synthesis of Clinoposaponin VI itself has not been explicitly reported, the successful synthesis of related complex saponins like Saikosaponin A and D provides a blueprint. researchgate.netnih.gov These syntheses demonstrate the feasibility of building highly oxidized and complex aglycones and then applying advanced glycosylation techniques to complete the molecule. researchgate.netnih.gov
Semi-Synthesis of this compound Analogues and Derivatives
Semi-synthesis, which begins with a readily available natural product, is a more practical and widely used approach for generating saponins and their derivatives. nih.govnumberanalytics.com This strategy leverages the complex scaffold provided by nature, focusing synthetic efforts on modification and glycosylation. taylorfrancis.com For oleanane-type saponins like this compound, the natural pentacyclic triterpenoid oleanolic acid is an ideal starting material. nih.govmdpi.com
Oleanolic acid is a widespread and abundant pentacyclic triterpenoid that serves as the aglycone precursor for a vast number of saponins. nih.govmdpi.com The synthesis of the specific aglycone of this compound from oleanolic acid would involve a series of tailored chemical modifications. The core oleanane (B1240867) skeleton is already present, but the specific pattern of oxidation and hydroxylation must be installed.
The synthesis of related saikosaponins, which also feature highly oxidized aglycones, illustrates this process. nih.gov Key steps involve the preparation of the aglycones from oleanolic acid through reactions that introduce functionalities at specific, and often unreactive, C-H bonds. researchgate.netnih.gov These transformations require precise control to achieve the desired oxidation state at various positions on the triterpenoid D/E rings, a characteristic feature of many bioactive saponins. researchgate.net
A central challenge in saponin (B1150181) synthesis is achieving regioselective glycosylation—the attachment of a sugar moiety to a specific hydroxyl group on the aglycone, which often possesses multiple potential glycosylation sites. rsc.org Chemists have developed several strategies to overcome this hurdle:
Protecting Group Manipulation : This classic approach involves a sequence of protecting the hydroxyl groups that are not to be glycosylated, performing the glycosylation, and then removing the protecting groups. While effective, this can add significant length to the synthetic route.
Regioselective Activation : Modern methods aim to differentiate between hydroxyl groups based on their steric and electronic properties. For instance, organoboron reagents can be used to selectively activate specific hydroxyl groups in an unprotected glycosyl acceptor, directing the glycosylation to a particular site and streamlining the synthesis. acs.org
Stepwise Glycosylation : To build the oligosaccharide chain, sugars are added one at a time. This stepwise strategy generally ensures a 1,2-trans-glycosidic linkage due to neighboring group participation from protecting groups on the sugar donor. mdpi.com
Use of Partially Protected Donors : A strategy utilizing partially protected glycosyl donors has been successfully applied to the synthesis of saponins with branched oligosaccharides, avoiding complex protection-deprotection sequences. nih.govacs.org The influence of intramolecular hydrogen bonds between the aglycone and the sugar donor can also unexpectedly influence the regioselectivity of the glycosylation. cas.cz
Gold(I)-catalyzed glycosylation has emerged as a powerful and mild method for forming glycosidic bonds, particularly in the synthesis of complex natural products like saponins. researchgate.netnih.gov This technique often employs glycosyl ortho-alkynylbenzoates as stable and easily prepared glycosyl donors. nih.gov
The key advantages of this method include:
Mild Reaction Conditions : The catalysis proceeds under neutral or weakly acidic conditions, which is crucial for substrates like triterpenoid aglycones that can be sensitive to the strong Lewis acids used in traditional glycosylation methods. acs.org This prevents unwanted side reactions such as Wagner-Meerwein rearrangements in the aglycone. acs.org
High Efficiency : The method provides excellent yields for the coupling of a wide variety of sugar donors with alcohols. nih.gov
Versatility : It has been successfully applied to the synthesis of various saponin classes, including lupane-type and oleanane-type saponins. nih.govacs.org In the synthesis of Clinoposaponin I and other saikosaponin congeners, gold(I)-catalyzed glycosylation was used efficiently to install the glycans onto the aglycones. nih.govbiocrick.com
This approach has proven effective for the final, crucial coupling of oligosaccharide chains to the triterpenoid core, demonstrating its reliability in the final stages of complex saponin synthesis. nih.gov
Regioselective Glycosylation Strategies
Preparation of Modified Sugar Moieties and Their Incorporation
The creation of saponin analogues with modified sugar chains is essential for probing structure-activity relationships and potentially developing derivatives with improved properties. numberanalytics.commskcc.org This requires the chemical synthesis of non-natural or modified sugar building blocks that can be subsequently attached to the aglycone.
The process typically involves:
Synthesis of Modified Glycosyl Donors : Standard carbohydrate chemistry is used to prepare sugar derivatives with altered functionalities. This can include changes in stereochemistry, removal or addition of hydroxyl groups, or the introduction of different functional groups like halogens or amines.
Activation and Coupling : These modified sugar donors are then activated, for example, as trichloroacetimidates or ortho-alkynylbenzoates, and coupled to the aglycone or a growing oligosaccharide chain using the glycosylation strategies described previously. mdpi.comresearchgate.net
This modular approach allows for the systematic variation of the glycan part of the saponin, providing a library of analogues. The synthesis of saponin adjuvants, for example, has involved creating variants of the central tetrasaccharide to explore how changes in the sugar structure affect biological activity and toxicity. mskcc.org
In Vitro Pharmacological Investigations of Clinoposaponin Vi and Its Analogues
Antineoplastic and Cytotoxic Activities in Cancer Cell Lines
Clinoposaponin VI has demonstrated notable cytotoxic activity against various cancer cell lines. Research indicates that it can significantly inhibit the proliferation of human promyelocytic leukemia (HL60) and human lung carcinoma (A549) cells. The underlying mechanism of this cytotoxicity involves the induction of apoptosis, or programmed cell death, which is facilitated by the activation of caspases and the release of cytochrome c from the mitochondria. Studies have reported that this compound can induce apoptosis in breast and liver cancer cell lines through the activation of caspase pathways.
Some studies have highlighted the potential for selective anticancer activity, suggesting that this compound may inhibit the proliferation of cancer cells while having less of an effect on normal cells. For instance, extracts from Clinopodium vulgare, which contains clinoposaponins, have shown selective, dose-dependent cytotoxic effects on certain cancer cells without affecting normal human amniotic cells. uni-plovdiv.bg
Analogues of this compound have also been investigated for their anticancer properties. For example, Clinoposaponin A, B, and C have exhibited moderate cytotoxic activities against Hela, HCT-8, AGS, and MCF-7 human cancer cell lines. researchgate.net Other related saponins (B1172615) have also shown significant cytotoxic activity against HL60 and A549 cancer cells. researchgate.net The cytotoxic effects of these compounds are often evaluated using methods like the MTT assay to measure cell viability, with IC50 values indicating their potency.
Table 1: Cytotoxic Activities of this compound and Analogues in Cancer Cell Lines
| Compound/Extract | Cell Line | Activity | Reference |
| This compound | HL60 (human promyelocytic leukemia) | Significant inhibition of proliferation, induction of apoptosis | |
| This compound | A549 (human lung carcinoma) | Significant inhibition of proliferation, induction of apoptosis | |
| This compound | Breast cancer cell lines (MCF-7) | Dose-dependent decrease in cell viability, induction of apoptosis | researchgate.net |
| This compound | Liver cancer cell lines | Induction of apoptosis | |
| Clinopodium vulgare extracts | CaOV (human testis cystadenocarcinoma) | Selective dose-dependent cytotoxic activity | uni-plovdiv.bgresearchgate.net |
| Clinopodium vulgare extracts | HeLa (human cervical adenocarcinoma) | Selective dose-dependent cytotoxic activity | uni-plovdiv.bgresearchgate.net |
| Clinoposaponin A, B, C | Hela, HCT-8, AGS, MCF-7 | Moderate cytotoxic activities | researchgate.net |
Immunomodulatory Effects
This compound and its analogues have been investigated for their ability to modulate the immune system. researchgate.netmdpi.com An immunomodulator is a substance that can stimulate or suppress the immune system and may help the body fight diseases. cancer.gov The immunomodulatory effects of these saponins are often linked to their influence on immune cell activity and the production of signaling molecules called cytokines. mdpi.com
While direct studies on this compound's immunomodulatory mechanisms are limited, the activities of related compounds and extracts from the Clinopodium genus provide a basis for its potential role in this area. mdpi.com The interplay between saponins and immune cells can lead to either a stimulation or a suppression of the immune response, depending on the specific context and the cells involved. kau.edu.sa
Anti-inflammatory Response Mechanisms
This compound has demonstrated significant anti-inflammatory properties in in-vitro studies. The primary mechanism behind these effects is the inhibition of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammatory responses. NF-κB is a protein complex that controls the transcription of DNA for various pro-inflammatory genes. wikipedia.org
In-vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages that have been stimulated by lipopolysaccharides (LPS). This inhibition of cytokine production highlights its potential for managing inflammatory conditions.
The anti-inflammatory actions of related saponins from the Clinopodium genus have also been documented. researchgate.net These compounds are believed to exert their effects by modulating key inflammatory pathways, thereby reducing the expression of inflammatory mediators. The inhibition of NF-κB activation is a common mechanism shared by many natural anti-inflammatory compounds. nih.gov
Table 2: Anti-inflammatory Activity of this compound
| Target | Cell Type | Effect | Reference |
| NF-κB pathway | Macrophages | Inhibition of activation | |
| Pro-inflammatory cytokines (TNF-α, IL-6) | Macrophages | Reduction in production |
Cardioprotective Activities in Cellular Models
Saponins from the Clinopodium genus, including analogues of this compound, have been investigated for their cardioprotective effects in cellular models. researchgate.netmdpi.com These compounds are believed to protect cardiac cells from damage caused by conditions like oxidative stress and apoptosis by activating antioxidant pathways.
In vitro studies are crucial for understanding the potential of these compounds in treating cardiovascular diseases. scielo.org.co Cellular models, such as those using primary cardiomyocytes or human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), allow researchers to investigate the direct effects of compounds on cardiac cells. 4dcell.comnih.gov
For example, total flavonoids from Clinopodium chinense have been shown to protect cardiomyocytes from injury induced by hypoxia/reoxygenation. mdpi.com While direct evidence for this compound is still emerging, the cardioprotective activities of related compounds suggest a potential therapeutic role. researchgate.netmdpi.com The evaluation of cardioprotective effects often involves assessing cell viability and the modulation of pathways involved in cell death and survival in the presence of stressors. frontiersin.org
Anticoagulant and Hemostatic Properties
The hemostatic effects of saponins from the Clinopodium genus have been a subject of research. researchgate.net Hemostasis is the process that stops bleeding, involving both the coagulation cascade and platelet activation. mdpi.com
In vitro studies on compounds isolated from Clinopodium chinense have investigated their effects on platelet aggregation and thrombin time (TT). researchgate.net Some saponins, such as buddlejasaponin IV, have been found to promote platelet aggregation. researchgate.netresearchgate.net Conversely, other compounds have been shown to shorten the thrombin time, which is a measure of the final step of the coagulation cascade. researchgate.net
Total saponins from Yinfenglun (a traditional medicine derived from Clinopodium) have been shown to shorten bleeding time and clotting time in animal models, suggesting a pro-hemostatic effect. researchgate.net These saponins appear to influence both the intrinsic and extrinsic coagulation systems. researchgate.net The potential for these compounds to either promote or inhibit coagulation highlights the complexity of their interaction with the hemostatic system.
Enzyme Inhibitory Activities
ATP-Citrate Lyase (ACLY) and Nuclear Factor Kappa B (NF-κB) Inhibition
This compound and its analogues have been evaluated for their ability to inhibit specific enzymes, including ATP-citrate lyase (ACLY) and to modulate the activity of nuclear factor kappa B (NF-κB). ijcce.ac.ir
ATP-Citrate Lyase (ACLY) Inhibition
ACLY is a key enzyme that links glucose metabolism to the synthesis of lipids by converting citrate (B86180) into acetyl-CoA in the cytoplasm. nih.govcore.ac.uk Inhibition of ACLY has been explored as a potential therapeutic strategy for diseases like cancer and dyslipidemia. nih.govmdpi.com However, a study that isolated fourteen oleanane-triterpenoid saponins from C. gracile, a plant source of clinoposaponins, found that all of them were inactive against both ATP-citrate lyase and nuclear factor kappa B. ijcce.ac.ir
Nuclear Factor Kappa B (NF-κB) Inhibition
NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. wikipedia.orgoncotarget.com As mentioned in the anti-inflammatory section, this compound has been shown to inhibit the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby suppressing the expression of pro-inflammatory genes. nih.gov The ability of this compound to inhibit NF-κB is a significant aspect of its anti-inflammatory and potentially its antineoplastic activities.
Thrombin and Alpha-Glucosidase Inhibition
The enzymatic inhibitory potential of saponins is a significant area of pharmacological research. Investigations into this compound and its related compounds have explored their effects on key enzymes such as thrombin and alpha-glucosidase, which are implicated in blood coagulation and carbohydrate metabolism, respectively.
Thrombin Inhibition: Thrombin is a crucial serine protease that converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibitors of thrombin are sought after as anticoagulant agents for the treatment and prevention of thrombotic disorders. mdpi.commdpi.com Based on a review of the available scientific literature, there are no specific studies reporting the direct inhibitory activity of this compound on thrombin. While various natural and synthetic compounds have been evaluated for their anti-thrombin effects, with some showing IC50 values in the nanomolar to micromolar range, data for this compound remains unreported. mdpi.comnih.govnih.gov
Alpha-Glucosidase Inhibition: Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. e-fas.org Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. mdpi.come-fas.org
While direct data on the alpha-glucosidase inhibitory activity of this compound is limited, studies on related compounds and extracts provide some insight. Phytochemical screenings of plants from the Syzygium genus, for instance, have revealed that extracts containing saponins exhibit potent alpha-glucosidase inhibitory activity. researchgate.net One study on Syzygium cumini cortex, which was found to contain saponins, phenols, and flavonoids, demonstrated an exceptionally low IC50 value of 0.45 ppm. researchgate.net Another analogue, Clinoposaponin I, has shown weak activity in methanolic and hexane (B92381) extracts, but its ethyl acetate (B1210297) extract displayed an IC50 value of 24.88 µg/mL. These findings suggest that saponins as a class are of interest for their potential antihyperglycemic effects, though further specific testing on this compound is required to determine its precise activity.
| Compound/Extract | Source/Type | IC50 Value | Reference |
|---|---|---|---|
| Clinoposaponin I | Ethyl Acetate Extract | 24.88 µg/mL | |
| S. cumini Cortex Extract | Ethanol (B145695) Extract (contains saponins) | 0.45 ppm | researchgate.net |
| Myrcia hatschbachii | Crude Extract (EBF) | 3.21 µg/mL | ms-editions.cl |
| Myrcia hatschbachii | Ethyl Acetate Fraction (FFA) | 1.14 µg/mL | ms-editions.cl |
| Acarbose | Standard Drug | 193.65 µg/mL | ms-editions.cl |
Hyaluronidase (B3051955) and Matrix Metalloproteinase (MMP) Inhibition
The degradation of the extracellular matrix (ECM) is a critical process in both normal physiology and various pathologies, including inflammation and cancer metastasis. Hyaluronidase and matrix metalloproteinases (MMPs) are two major classes of enzymes responsible for this degradation. sld.cu
Hyaluronidase Inhibition: Hyaluronidase degrades hyaluronic acid, a major component of the ECM. researchgate.net By doing so, it increases tissue permeability and is involved in processes like skin aging and inflammation. e-fas.orgresearchgate.net Inhibitors of this enzyme are valuable in cosmetology and medicine. researchgate.net Although direct inhibitory data for this compound against hyaluronidase is not specified in the reviewed literature, research on caffeic acid oligomers isolated from Clinopodium gracile has identified potent inhibitors. researchgate.net Notably, Clinopodic acid M, a compound from the same plant genus as clinoposaponins, demonstrated strong hyaluronidase inhibitory activity with an IC50 value of 19 µM. researchgate.net Tannic acid, often used as a positive control in these assays, has an IC50 of 0.14 mg/mL. mdpi.com
Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases that degrade various components of the ECM, such as collagen and gelatin. e3s-conferences.orgmdpi.com Their activity is essential for tissue remodeling, but when dysregulated, they contribute to diseases like cancer by facilitating tumor invasion and metastasis. mdpi.com MMP-2 and MMP-9 are particularly implicated in these processes. researchgate.net
Specific inhibitory studies on this compound against MMPs are not available. However, research into compounds from Clinopodium chinense has shown that Clinopodic acid C exhibits inhibitory activity against MMP-2 with an IC50 value of 3.26 µM. researchgate.net This indicates that compounds from the Clinopodium genus possess the potential to modulate MMP activity. Broad-spectrum synthetic MMP inhibitors have been developed and show potent inhibition against various MMPs, such as MMP Inhibitor II, which has an IC50 of 2.7 nM against MMP-9. caymanchem.com
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Clinopodic acid M | Hyaluronidase | 19 µM | researchgate.net |
| Clinopodic acid C | MMP-2 | 3.26 µM | researchgate.net |
| MMP Inhibitor II | MMP-9 | 2.7 nM | caymanchem.com |
| MMP Inhibitor II | MMP-1 | 24 nM | caymanchem.com |
| Tannic Acid (Control) | Hyaluronidase | 0.14 mg/mL | mdpi.com |
Antioxidant Efficacy Assessments and Free Radical Scavenging
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. sld.cu The evaluation of antioxidant capacity is commonly performed using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most prevalent methods. mdpi.comh-brs.de
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.com The ABTS assay involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. sld.cumdpi.com The results are often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. tjpr.org
Despite the common use of these methods to screen natural products, a review of the scientific literature did not yield specific studies that have assessed the antioxidant efficacy or free radical scavenging capacity of purified this compound. While extracts from various plants containing saponins have been shown to possess antioxidant properties, quantitative data (e.g., IC50 values from DPPH or ABTS assays) for this specific compound are not available. researchgate.netsld.cu
Effects on Cellular Migration and Differentiation
Cellular migration and differentiation are fundamental biological processes crucial for embryonic development, tissue homeostasis, and wound healing. oregonstate.educationsigmaaldrich.com The dysregulation of these processes is a hallmark of various diseases, including cancer, where abnormal cell migration leads to metastasis. sigmaaldrich.comnih.gov
Cellular Migration: Cell migration is the directed movement of cells in response to chemical or mechanical signals. frontiersin.org This complex process involves changes in cell adhesion, cytoskeleton dynamics, and the exertion of traction forces. elifesciences.orgfrontiersin.org Assays like the wound healing (or scratch) assay and the Boyden chamber assay are standard methods to study cell migration in vitro. sigmaaldrich.comfrontiersin.org
Cellular Differentiation: Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. oregonstate.education This process is controlled by a complex network of signaling pathways and transcription factors that ultimately determine a cell's final morphology and function. nih.govcusabio.com Stem cells, which are undifferentiated or partially differentiated cells, can differentiate into various cell lineages, a process influenced by both chemical and physical cues from their microenvironment. oregonstate.educationnih.gov
A thorough search of the available scientific literature reveals no studies specifically investigating the effects of this compound on either cellular migration or differentiation. Consequently, there is no information on whether this compound promotes, inhibits, or otherwise modulates these critical cellular behaviors.
Mechanistic Elucidation of Clinoposaponin Vi S Biological Activities
Molecular Target Identification and Ligand-Receptor Interactions
The identification of specific molecular targets is a foundational step in understanding a compound's mechanism of action. mdpi.com For Clinoposaponin VI, its biological activities are believed to stem from its interaction with various cellular components, although a single, definitive receptor has not been exclusively identified. The process of target identification often involves techniques like affinity-based pull-down assays and proteomics, which aim to isolate and identify proteins that physically bind to the small molecule. nih.gov
As an oleanane-type triterpenoid (B12794562) saponin (B1150181), this compound possesses a complex structure with multiple hydroxyl groups. This structure facilitates a variety of noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for ligand-receptor binding. americanpharmaceuticalreview.com These interactions can occur with proteins embedded in the cell membrane or with intracellular targets. While direct binding studies are not extensively reported in the available literature, the compound's known effects on specific intracellular signaling cascades suggest that its "targets" may be upstream components of these pathways or the pathways themselves. The interaction may not be a simple lock-and-key fit with a single receptor but could involve broader effects on membrane dynamics or interactions with multiple proteins within a signaling complex. github.io The ultimate biological response is a result of these ligand-receptor binding events, which can trigger conformational changes in the target protein, leading to the initiation of downstream signaling. researchgate.net
Intracellular Signaling Pathway Modulation (e.g., PI3K/Akt Pathway, NF-κB)
This compound has been shown to modulate key intracellular signaling pathways that are central to inflammation, cell survival, and proliferation. The most prominently documented of these is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB pathway is a master regulator of inflammatory responses. nih.gov In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα. abcam.com Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. abcam.commdpi.com Research indicates that this compound exerts significant anti-inflammatory effects by inhibiting the NF-κB pathway. Studies in macrophage cell lines have demonstrated that treatment with this compound leads to a marked reduction in NF-κB activation, which in turn suppresses the production of these pro-inflammatory cytokines.
The Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathway is another critical signaling cascade involved in regulating cell survival, proliferation, and apoptosis. genome.jpqiagen.com This pathway is often hyperactivated in various cancers, promoting cell growth and inhibiting programmed cell death. nih.gov Natural products are frequently investigated as PI3K/Akt pathway inhibitors. frontiersin.org While direct, extensive studies on this compound's effect on this pathway are limited, its known pro-apoptotic effects in cancer cells suggest a potential inhibitory role. Inhibition of the PI3K/Akt pathway prevents the phosphorylation and activation of Akt, which would otherwise inhibit pro-apoptotic proteins and promote cell survival. qiagen.com There is evidence suggesting a link between this compound and the PI3K/Akt pathway in the context of liver fibrosis. windows.net
| Signaling Pathway | Effect of this compound | Key Mediators Involved | Reported Downstream Consequence |
|---|---|---|---|
| NF-κB Pathway | Inhibition | NF-κB (p50/p65), IκBα, IKK | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). |
| PI3K/Akt Pathway | Potential Inhibition | PI3K, Akt, Pro-apoptotic proteins (e.g., Bad, Bax) | Promotion of apoptosis in cancer cells. qiagen.com |
Apoptotic Induction Mechanisms
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. frontiersin.org this compound has demonstrated the ability to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves the activation of key effector molecules in the apoptotic cascade.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. thermofisher.com Both pathways converge on the activation of a family of cysteine proteases known as caspases . rockefeller.edu These enzymes exist as inactive zymogens (pro-caspases) and, upon activation, execute the death program by cleaving a host of cellular substrates. researchgate.net
This compound's pro-apoptotic activity is linked to the activation of caspase cascades. This activation can be a downstream consequence of the signaling pathway modulation discussed previously. For instance:
Inhibition of NF-κB: Since NF-κB promotes the expression of anti-apoptotic genes, its inhibition by this compound can lower the threshold for apoptosis induction. lupinepublishers.com
Inhibition of PI3K/Akt: The PI3K/Akt pathway is a primary cell survival pathway that, when active, suppresses pro-apoptotic proteins like Bad and Bax. qiagen.com Inhibition of this pathway by this compound would relieve this suppression, favoring the mitochondrial release of cytochrome c and subsequent activation of the apoptosome, leading to the activation of initiator caspase-9 and executioner caspase-3. thermofisher.com
Studies indicate that this compound's mechanism involves the activation of these caspase pathways, leading to the characteristic biochemical and morphological changes of apoptosis and the selective elimination of cancer cells.
| Apoptotic Component | General Role in Apoptosis | Postulated Role in this compound Action |
|---|---|---|
| Bcl-2 family proteins (e.g., Bax, Bcl-2) | Regulate mitochondrial membrane permeability. Bax is pro-apoptotic; Bcl-2 is anti-apoptotic. frontiersin.org | This compound may alter the Bax/Bcl-2 ratio to favor apoptosis, potentially through PI3K/Akt or NF-κB inhibition. |
| Caspase-9 | Initiator caspase in the intrinsic pathway, activated by the apoptosome. thermofisher.com | Activated following mitochondrial stress induced by this compound. |
| Caspase-3 | Executioner caspase, activated by initiator caspases. Cleaves cellular substrates to execute apoptosis. researchgate.net | Activated downstream of caspase-9, leading to cell death. |
Gene Expression Regulation Pertinent to Biological Responses
The biological activities of this compound are ultimately realized through changes in the expression of specific genes. wikipedia.org This regulation is a direct consequence of its ability to modulate intracellular signaling pathways, particularly those involving transcription factors like NF-κB.
As a transcription factor, NF-κB's primary role is to control the rate of transcription of its target genes. khanacademy.org By inhibiting the nuclear translocation and activity of NF-κB, this compound effectively downregulates the expression of a suite of genes involved in the inflammatory response. The most well-documented examples are the genes encoding the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . In vitro studies have confirmed that treatment with this compound significantly reduces the mRNA levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This demonstrates a clear mechanistic link between the compound's effect on a signaling pathway and a specific, measurable change in gene expression that accounts for its anti-inflammatory properties.
Furthermore, the regulation of genes involved in cell cycle control and apoptosis is a likely outcome of the modulation of the PI3K/Akt and NF-κB pathways, both of which have target genes that control cell fate. nih.govlupinepublishers.com
| Gene | Function | Effect of this compound on Expression | Mediating Pathway |
|---|---|---|---|
| TNF-α | Pro-inflammatory cytokine | Downregulation | NF-κB |
| IL-6 | Pro-inflammatory cytokine | Downregulation | NF-κB |
| Anti-apoptotic genes (e.g., Bcl-2) | Inhibit programmed cell death | Postulated Downregulation | NF-κB, PI3K/Akt |
Enzyme Kinetic Studies of Inhibitory Activities
Enzyme inhibition is a common mechanism of action for many therapeutic compounds. To fully characterize an inhibitor, enzyme kinetic studies are performed to determine key parameters such as the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). researchgate.netconicet.gov.ar These studies can also elucidate the mode of inhibition (e.g., competitive, non-competitive, or allosteric). abpischools.org.uk
While this compound is reported to possess various inhibitory activities, for instance, against the processes mediated by the NF-κB pathway, detailed enzyme kinetic studies specifying its direct interaction with a particular enzyme (such as IKK or other kinases) are not widely available in the peer-reviewed literature. Such studies are crucial for quantifying the potency and selectivity of the inhibitory effect.
A hypothetical kinetic study on an enzyme target of this compound would involve measuring the initial reaction rate at various substrate concentrations, both in the absence and presence of different concentrations of the compound. nih.gov The resulting data, when plotted (e.g., using a Lineweaver-Burk plot), would reveal the nature of the inhibition. For example:
Competitive inhibition: The inhibitor binds to the active site, increasing the apparent Km with no change in Vmax.
Non-competitive inhibition: The inhibitor binds to an allosteric site, reducing the Vmax with no change in Km.
Without such specific data for this compound, its inhibitory profile at the enzymatic level remains an area for future investigation. These studies would provide invaluable, quantitative insight into its mechanism of action.
Preclinical Efficacy Studies of Clinoposaponin Vi
In Vivo Models for Anti-Abnormal Uterine Bleeding Research
Abnormal Uterine Bleeding (AUB) is a prevalent gynecological condition characterized by menstrual bleeding that is irregular in volume, frequency, duration, or regularity. nih.gov Research into treatments for AUB often utilizes animal models to assess the efficacy of new therapeutic compounds. researchgate.net
While direct in vivo studies on the isolated compound Clinoposaponin VI for AUB are not extensively detailed in available research, studies on the total extract of Clinopodium chinense (TEC), which contains various saponins (B1172615) including clinoposaponins, have been conducted. nih.govresearchgate.net In a rat model of AUB induced by mifepristone (B1683876) and misoprostol, the total extract demonstrated beneficial effects. researchgate.net The study showed that TEC could reduce the volume of uterine bleeding and help alleviate pathological damage to the endometrium. researchgate.net
The therapeutic effects of total saponins from C. chinense (TSC) are attributed to their ability to enhance coagulation function and promote the repair of the endometrium. mdpi.comresearchgate.net Specifically, studies have shown that total saponins can increase the plasma levels of thromboxane (B8750289) B2 (TXB2), a vasoconstrictor and platelet aggregator, and promote endometrial repair. mdpi.comresearchgate.net Another study on a rat model of AUB found that the total extract of C. chinense increased the expression of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), both of which are crucial for endometrial repair. researchgate.net
A study investigating the effects of the total extract, total saponins, and total flavonoids from C. chinense in female rats with AUB provided a comparison of their mechanisms. The findings are summarized below.
| Treatment Group | Effect on Uterine Bleeding Volume | Effect on Plasma TXB2 Level | Effect on IL-6 and TNF-α Levels | Effect on Serum Progesterone | Primary Mechanism |
| Total Extract (TEC) | Reduced | Significantly Raised | Significantly Reduced | Significantly Elevated | Holistic (Coagulation, Endometrial Repair, Anti-inflammatory) |
| Total Saponins (TSC) | Reduced | Significantly Raised | No Significant Change | Significantly Raised | Enhanced Coagulation & Endometrial Repair |
| Total Flavonoids (TFC) | Reduced | No Significant Change | Significantly Reduced | No Significant Change | Regulation of Estrogen & Anti-inflammatory Response |
This table summarizes the findings from a study on the effects of different extracts from Clinopodium chinense on abnormal uterine bleeding in female rats. researchgate.net
Although these studies provide a strong indication of the potential of saponins from Clinopodium in treating AUB, further research focusing specifically on the in vivo efficacy of isolated this compound is required to determine its individual contribution and mechanism of action.
Anti-Tumor Efficacy in Preclinical In Vivo Models
Preclinical in vivo models, such as syngeneic mouse tumor models, are crucial for evaluating the anti-tumor activity of new compounds before they can be considered for clinical trials. nih.govnih.gov Research has indicated that crude extracts and purified compounds from the Clinopodium genus exhibit antitumor properties. mdpi.com
Specific in vivo studies on the anti-tumor efficacy of this compound are limited. However, in vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, including human promyelocytic leukemia (HL60) and human lung carcinoma (A549) cells. This cytotoxic activity suggests its potential as an anti-cancer agent. Another saponin (B1150181) from the same plant, clinopodiside A, has been shown to have an anti-cancer effect on T24 bladder cancer cells. dntb.gov.ua While these in vitro results are promising, they must be validated through in vivo studies to assess the compound's efficacy within a complex biological system. The translation from in vitro cytotoxicity to in vivo anti-tumor effect is a critical step in drug development that remains to be documented for this compound.
Structure Activity Relationship Sar Studies of Clinoposaponin Vi and Its Derivatives
Elucidation of Essential Structural Features for Bioactivity
The bioactivity of Clinoposaponin VI and its derivatives is not attributed to a single molecular feature but rather to the synergistic interplay of its structural components. The key elements contributing to its pharmacological profile include the pentacyclic triterpene aglycone, the type and sequence of sugar residues, and the specific hydroxyl group positions.
The oleanane-type triterpenoid (B12794562) skeleton forms the foundational structure of this compound. Modifications to this core, such as the introduction or alteration of functional groups, can significantly impact its biological effects. For instance, the presence of hydroxyl groups enhances the molecule's solubility and its ability to interact with biological membranes.
The glycosylation pattern, specifically the attachment of a β-D-fucopyranosyl residue at the C-3 position and a β-D-glucopyranosyl substituent at another hydroxyl group, is a distinguishing feature of this compound. The type, number, and arrangement of these sugar moieties are critical determinants of its bioactivity.
Table 1: Key Structural Features of this compound for Bioactivity
| Structural Feature | Description | Significance for Bioactivity |
| Aglycone Core | Oleanane-type pentacyclic triterpenoid. | Provides the fundamental scaffold for the molecule and contributes to its overall shape and lipophilicity. |
| Glycosylation Pattern | Characterized by a β-D-fucopyranosyl residue at C-3 and a β-D-glucopyranosyl substituent at another hydroxyl group. | Influences solubility, membrane permeability, and interaction with specific biological targets. |
| Hydroxyl Groups | Presence of multiple hydroxyl groups on the aglycone and sugar moieties. | Enhances water solubility and facilitates hydrogen bonding with biological macromolecules. |
| 13,28-Epoxy Group | Some related saikosaponins possess a 13,28-epoxy-ether moiety. researchgate.net | This feature is considered crucial for the cytotoxic activities of certain related saponins (B1172615). researchgate.net |
Impact of Glycosidic Linkages on Pharmacological Profile
Glycosidic bonds are the covalent links that join the sugar moieties to the aglycone and to each other, and their nature significantly influences the pharmacological profile of this compound. savemyexams.comwikipedia.org The process of forming these bonds is a condensation reaction, resulting in the removal of a water molecule. savemyexams.com Conversely, the breaking of these bonds through hydrolysis is a fundamental process in the metabolism of carbohydrates. khanacademy.org
Research on other fungus polysaccharides has highlighted the critical role of glycosidic linkages in their anti-inflammatory activities. nih.gov For example, a study comparing two polysaccharides with different linkages found that a β-D-glucan structure exhibited superior therapeutic effects in a colitis model compared to a polysaccharide with a linear α-D-mannose backbone. nih.gov This underscores the principle that the specific configuration of these bonds is a key determinant of biological function.
Role of the Aglycone Moiety in Biological Effects
The aglycone itself can possess intrinsic bioactivity. Hydrolysis of the glycosidic bonds can release the aglycone, which may then exert its own pharmacological effects. researchgate.net For instance, in the case of glycoalkaloids, the aglycone portion can form reversible bonds with sterols in cell membranes, contributing to membrane disruption and cell death. researchgate.net
The specific hydroxylation pattern of the aglycone in this compound is a key feature that distinguishes it from other related saponins and influences its biological activity.
Comparative Analysis with Other Triterpenoid Saponins and Their Analogues
Comparing this compound to other triterpenoid saponins provides valuable insights into its structure-activity relationships. mdpi.com For example, Buddlejasaponin IV, another oleanane-type saponin (B1150181), shares structural similarities but differs in its saccharide chain order. This subtle difference can be distinguished using advanced analytical techniques like mass spectrometry.
The genus Clinopodium is rich in various triterpenoid saponins, many of which exhibit a range of pharmacological activities, including anti-inflammatory and antitumor effects. mdpi.com Comparative studies within this genus and with saponins from other plant families reveal common structural motifs associated with specific bioactivities. For instance, the presence of a 13,28-epoxy-ether moiety in some saikosaponin-like compounds is considered critical for their cytotoxic activities. researchgate.net
The cytotoxic properties of various saponins have been evaluated against different cancer cell lines. For example, some saponins isolated from Tabellae Clinopodii showed moderate cytotoxic activities with IC50 values ranging from 4.1 to 19.7 μM. researchgate.net In another study, Buddlejasaponin IV demonstrated considerable inhibition of cancer cell growth and nitric oxide production. koreascience.kr These comparative data help to build a broader understanding of the structural features that confer cytotoxicity to this class of compounds.
Future Research Directions for Clinoposaponin Vi
Advanced Omics Technologies in Saponin (B1150181) Research (e.g., Metabolomics, Proteomics)
The biosynthesis and accumulation of saponins (B1172615) like Clinoposaponin VI in plants are complex processes that can be unraveled using advanced omics technologies. researchgate.netnih.gov Metabolomics and proteomics, in particular, offer powerful tools to explore the intricate molecular networks within Clinopodium species. nih.govbio-conferences.org
Metabolomics can be employed to create a comprehensive profile of all secondary metabolites in Clinopodium chinense and Clinopodium micranthum, the primary plant sources of this compound. mdpi.com By comparing the metabolomes of plants grown under different conditions, it is possible to identify the environmental and genetic factors that enhance the production of this compound. Techniques such as high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are central to these analyses, allowing for the precise quantification and identification of a wide array of saponins and other metabolites. creative-proteomics.com
Proteomics provides a complementary view by analyzing the entire set of proteins expressed in the plant at a given time. bio-conferences.org This approach can identify the specific enzymes and regulatory proteins involved in the saponin biosynthetic pathway. frontiersin.org For instance, integrated metabolomic and proteomic studies on other medicinal plants have successfully identified key enzymes like cytochrome P450s and UDP-glycosyltransferases that are crucial for the structural diversification of saponins. frontiersin.orgresearchgate.net Applying these multi-omics strategies to Clinopodium could elucidate the complete biosynthetic pathway of this compound, paving the way for its biotechnological production through metabolic engineering in microbial hosts or plant cell cultures. researchgate.netfrontiersin.org
The integration of these high-throughput omics platforms will not only accelerate the discovery of new saponins but also provide a holistic understanding of their regulation and function within the plant. ms-editions.cl
Computational Approaches for Drug Design and Target Prediction
Computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and potential molecular targets of natural products like this compound. nih.govresearchgate.net In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can guide future experimental research.
Molecular Docking simulations can predict the binding affinity and interaction patterns between this compound and a wide range of protein targets. nih.govjmb.or.kr For example, studies on other saponins have used molecular docking to identify potential inhibitors of key proteins in inflammatory pathways, such as the NLRP3 inflammasome, or cancer-related targets like CD81. nih.govfrontiersin.orgfrontiersin.org By creating a 3D model of this compound and docking it against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action for its observed anti-inflammatory and anticancer effects. dlshsi.edu.ph
Target Prediction and QSAR: Web-based platforms can predict a spectrum of biological activities based on the chemical structure of a compound. eco-vector.com Applying these tools to this compound could reveal novel therapeutic possibilities beyond its currently known effects. eco-vector.com Furthermore, QSAR models can be developed to correlate the structural features of this compound and related saponins with their biological activities. mdpi.commdpi.com These models can help in designing new, semi-synthetic derivatives of this compound with enhanced potency and selectivity. nih.gov
These computational screening approaches are a critical first step, reducing the scope of necessary in vitro and in vivo testing and accelerating the journey from natural compound to potential drug candidate. nih.gov
Nanotechnology Applications for Enhanced Efficacy
Saponin-Based Nanocarriers: The amphiphilic nature of this compound, with its hydrophobic triterpenoid (B12794562) core and hydrophilic sugar chains, makes it an excellent candidate for the formulation of various nanocarriers. researchgate.net These include:
Liposomes: Saponins can be incorporated into lipid bilayers to improve drug delivery.
Micelles: The surfactant properties of saponins allow them to self-assemble into micelles, which can encapsulate and solubilize other poorly soluble drugs. researchgate.net
Solid Lipid Nanoparticles (SLNs): Saponins can act as stabilizing agents in the formation of SLNs, which are promising vehicles for oral and topical drug delivery. researchgate.netmdpi.com
These nano-formulations can enhance the stability, solubility, and targeted delivery of therapeutic agents, thereby increasing their efficacy and reducing potential side effects. nih.gov
Green Synthesis of Nanoparticles: Saponin-rich plant extracts are increasingly being used as natural reducing and capping agents for the "green" synthesis of metallic nanoparticles, such as silver nanoparticles (AgNPs). taylorfrancis.commdpi.com These biosynthesized nanoparticles often exhibit enhanced biological activities. Research has shown that saponin-loaded AgNPs can have significantly increased anti-inflammatory and antimicrobial efficacy compared to the saponin alone. samipubco.com Future studies could explore the use of this compound in the synthesis of nanoparticles to create novel therapeutic agents with synergistic effects.
Adjuvant Properties: Certain saponins, when formulated into nanoparticles like Immune-Stimulating Complexes (ISCOMs), have demonstrated powerful adjuvant activity in vaccines. researchgate.netfrontiersin.org This approach reduces toxicity while maintaining or even enhancing the immune response. frontiersin.org Investigating the potential of this compound in such nanoparticle-based adjuvant systems could open new avenues in vaccine development.
Exploration of Novel Biological Activities and Therapeutic Applications
While the anticancer and anti-inflammatory properties of this compound are established, the vast structural diversity of triterpenoid saponins suggests a much broader range of pharmacological activities waiting to be discovered. nih.govmdpi.comnih.gov Future research should aim to screen this compound against a wider array of biological targets to uncover novel therapeutic applications.
Potential areas for exploration include:
Antiviral Activity: Many saponins exhibit antiviral properties. Given that the genus Clinopodium has been used in folk medicine to treat viral infections, investigating the efficacy of this compound against various viruses is a logical next step. tubitak.gov.trnih.gov
Neuroprotective Effects: Triterpenoid saponins from other plants have shown neuroprotective and memory-enhancing properties. mdpi.com Screening this compound in models of neurodegenerative diseases could reveal its potential in this area.
Cardioprotective Effects: Saponins from related species have demonstrated cardioprotective activities. jst.go.jpresearchgate.net Evaluating the effects of this compound on cardiovascular health, such as protecting cardiac cells from injury, is a promising research avenue.
Enzyme Inhibition: Saponins are known to inhibit various enzymes. jst.go.jp Testing this compound against a panel of clinically relevant enzymes could identify new mechanisms of action and therapeutic targets.
Analgesic Properties: Triterpenoid saponins from other plant sources have been shown to have significant analgesic effects, suggesting a potential role for this compound in pain management. frontiersin.org
Agricultural Applications: The known pesticidal activity of this compound could be further explored to develop natural and biodegradable pesticides for sustainable agriculture.
A systematic screening of this compound in diverse biological assays, guided by the computational predictions mentioned earlier, will be key to unlocking its full therapeutic potential.
Q & A
Q. What are the key structural features of Clinoposaponin VI, and how are they differentiated from related saponins?
this compound is characterized by a hydroxylated aglycone moiety with specific glycosylation patterns. Structural differentiation from analogs like Clinoposaponin XII or Buddlejasaponin IV requires advanced mass spectrometry (e.g., UPLC-PDA-Q/TOF-MS) to analyze fragmentation pathways and compare sugar chain configurations. For example, this compound's saccharide chain order distinguishes it from Buddlejasaponin IV, though temporary ambiguities may arise without orthogonal NMR validation .
Q. Which plant sources are known to contain this compound, and what extraction protocols optimize its yield?
this compound is primarily isolated from Bupleurum species. Optimized extraction involves solvent systems like methanol-water gradients, followed by chromatographic purification (e.g., HPLC with C18 columns). Yield optimization requires monitoring parameters such as solvent polarity, temperature, and plant material pretreatment (e.g., lyophilization to preserve labile glycosides) .
Q. What analytical techniques are critical for verifying this compound’s purity and structural identity?
High-resolution mass spectrometry (HR-MS) and tandem MS/MS are essential for confirming molecular weight and fragmentation patterns. Complementary techniques include NMR (e.g., H, C, HSQC) to resolve sugar linkage ambiguities. Purity assessment typically employs HPLC-UV with ≥95% peak area thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when identifying this compound analogs?
Discrepancies in spectral assignments (e.g., overlapping NMR signals or MS/MS fragments) necessitate orthogonal validation. Strategies include:
- Comparative analysis : Cross-referencing with literature data for known analogs (e.g., Clinoposaponin XII ).
- In silico modeling : Predicting fragmentation pathways using tools like CFM-ID to validate experimental MS/MS data.
- Isomer-specific assays : Employing chiral chromatography or enzymatic hydrolysis to distinguish stereoisomers .
Q. What experimental designs are optimal for elucidating this compound’s pharmacological mechanisms in vitro?
Mechanistic studies should integrate:
- Targeted assays : Enzyme inhibition (e.g., COX-2, NF-κB) or receptor-binding studies using surface plasmon resonance (SPR).
- Omics approaches : Transcriptomics/proteomics to identify pathway perturbations.
- Dose-response validation : EC/IC calculations with positive controls (e.g., dexamethasone for anti-inflammatory comparisons) .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Synthetic reproducibility requires:
- Stepwise documentation : Detailed reaction conditions (e.g., temperature, catalyst loading) in supplementary materials.
- Analytical rigor : Real-time LC-MS monitoring of intermediates.
- Crystallography : X-ray diffraction to confirm stereochemistry of novel derivatives .
Q. What strategies mitigate confounding variables in in vivo studies of this compound’s bioactivity?
- Animal model standardization : Use isogenic strains and controlled diets to reduce metabolic variability.
- Pharmacokinetic profiling : Track bioavailability via LC-MS/MS plasma analysis.
- Negative controls : Include vehicle-only groups and inert structural analogs to isolate compound-specific effects .
Methodological Frameworks for Research Design
How should researchers formulate hypothesis-driven questions about this compound’s therapeutic potential?
Apply the P-E/I-C-O framework :
- Population (P) : Specific cell lines or animal models (e.g., HepG2 for hepatoprotective studies).
- Exposure/Intervention (E/I) : Dose ranges and administration routes (e.g., oral vs. intraperitoneal).
- Comparison (C) : Benchmark against standard therapeutics (e.g., silymarin for liver studies).
- Outcome (O) : Quantifiable endpoints like ALT enzyme levels or apoptosis markers .
Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Multivariate analysis : PCA or PLS-DA to dissect complex datasets from omics studies.
- Power analysis : Pre-study sample size calculations to ensure statistical validity .
Addressing Literature Gaps and Contradictions
Q. How can conflicting reports about this compound’s cytotoxicity be reconciled?
Divergent findings often stem from:
- Cell line variability : Test across multiple lines (e.g., cancer vs. non-cancer) with standardized viability assays (MTT/WST-1).
- Purity discrepancies : Re-evaluate compound purity via orthogonal methods (e.g., HR-MS + NMR).
- Context-dependent effects : Explore microenvironmental factors (e.g., hypoxia, co-culture systems) .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of this compound research?
Follow the Beilstein Journal of Organic Chemistry standards:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
